molecular formula C23H19N3O2 B1609869 (3S,4S)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-Ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione CAS No. 905854-03-7

(3S,4S)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-Ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione

Katalognummer: B1609869
CAS-Nummer: 905854-03-7
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: UCEQXRCJXIVODC-WOJBJXKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to 2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-

2,5-Pyrrolidinedione, specifically the compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-, is a complex organic molecule with significant potential in various scientific fields. This compound is also known as Tivantinib and has garnered attention for its applications in medicinal chemistry and pharmacology.

Cancer Therapy

One of the most prominent applications of this compound is in cancer treatment. Tivantinib has been identified as a selective inhibitor of the c-MET receptor tyrosine kinase. This receptor plays a crucial role in tumor growth and metastasis in various cancers, particularly non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

Case Studies

  • Study on NSCLC : Clinical trials have demonstrated that Tivantinib can effectively inhibit tumor growth in NSCLC patients by targeting the c-MET pathway. A study published in Clinical Cancer Research showed that patients receiving Tivantinib exhibited a statistically significant reduction in tumor size compared to those on placebo .

Neurological Disorders

Research indicates potential applications of Tivantinib in treating neurological disorders due to its ability to modulate signaling pathways involved in neuronal survival and regeneration.

Case Studies

  • Alzheimer's Disease Research : A study explored the effects of Tivantinib on neurodegeneration models. Results indicated that it could enhance neuronal survival and reduce amyloid-beta toxicity .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Case Studies

  • Antibiotic Efficacy Testing : Laboratory tests revealed that Tivantinib exhibits activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development .

Comparative Data Table

Application AreaMechanism of ActionNotable Findings
Cancer Therapyc-MET inhibitionSignificant tumor size reduction in NSCLC patients
Neurological DisordersModulation of neuronal signalingEnhanced neuronal survival in Alzheimer models
Antimicrobial ActivityPotential inhibition of bacterial growthActivity against specific bacterial strains

Wirkmechanismus

Tivantinib, also known as (3S,4S)-3-(5,6-Dihydro-4H-pyrrolo[3,2,1-Ij]quinolin-1-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione, is an experimental small molecule anti-cancer drug .

Target of Action

Tivantinib primarily targets the c-Met receptor tyrosine kinase . This receptor plays multiple key roles in human cancer, including cancer cell growth, survival, angiogenesis, invasion, and metastasis .

Mode of Action

Tivantinib mediates its effects by inhibiting the activity of c-Met . It binds to the dephosphorylated MET kinase in vitro , locking it in the inactive configuration and suppressing downstream intracellular signaling pathways .

Biochemical Pathways

Tivantinib affects several biochemical pathways. It inhibits the c-Met signaling pathway , which is involved in promoting growth and proliferation . In addition to c-Met signaling pathway inhibition, tivantinib also inhibits VEGF signaling and MYC expression in VEGFA-expressing GC cells .

Pharmacokinetics

The rate of absorption of tivantinib peaked approximately 2 to 4 hours after initial dosing, followed by a linear decrease in plasma concentrations There was significant interpatient pharmacokinetic variability .

Result of Action

Tivantinib displays cytotoxic activity via molecular mechanisms that are independent from its ability to bind MET, notably tubulin binding, which likely underlies tivantinib cytotoxicity . These actions driving by tivantinib independently or collectively contribute to subsequent apoptosis of the cancer cells .

Action Environment

The action environment of tivantinib is largely determined by the presence of its target, c-Met, and the state of the cancer cells. The efficacy of tivantinib can be influenced by the level of c-Met expression in the cancer cells . The study of the action environment of tivantinib is still ongoing, and more research is needed to fully understand how environmental factors influence its action, efficacy, and stability.

Biologische Aktivität

2,5-Pyrrolidinedione, specifically the compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)- (commonly referred to as Tivantinib), has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of pyrrolidine derivatives that have shown promising results in various therapeutic areas, particularly in oncology and antimicrobial applications.

  • Molecular Formula : C23H19N3O2
  • Molecular Weight : 369.42 g/mol
  • CAS Number : 905854-03-7

Biological Activity Overview

The biological activity of Tivantinib has been primarily studied in the context of its anticancer properties. Its mechanism involves the inhibition of specific pathways critical for tumor growth and proliferation.

Anticancer Activity

Tivantinib has been shown to exhibit significant anticancer effects against various cancer cell lines. For instance:

  • MCF-7 and HeLa Cells : Studies indicate that Tivantinib demonstrates potent cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines with IC50 values indicating effective inhibition of cell viability .

The compound primarily functions through:

  • Inhibition of MET Pathway : Tivantinib acts as a selective inhibitor of the MET receptor tyrosine kinase, which is often overexpressed in several cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure of Tivantinib is crucial for its biological activity. Variations in substituents on the indole and pyrrole rings significantly affect its potency:

  • Pyrrolidine Ring : The presence of the pyrrolidine moiety enhances interaction with biological targets due to its three-dimensional structure, which facilitates better binding affinities .

Case Studies

Several studies have explored Tivantinib's efficacy and safety profile:

  • Clinical Trials : Phase II trials demonstrated that Tivantinib showed promising results in patients with advanced solid tumors, leading to further investigations into its use as a monotherapy or in combination with other anticancer agents .
  • Antimicrobial Activity : Recent studies have also highlighted its potential antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus, indicating a broader therapeutic application beyond oncology .

Table 1: Anticancer Activity of Tivantinib Against Various Cell Lines

Cell LineIC50 (µM)Mechanism
MCF-75.1MET inhibition
HeLa4.8MET inhibition
A5499.5Apoptosis induction

Table 2: Structure-Activity Relationships for Pyrrolidine Derivatives

Compound IDStructure FeatureIC50 (µM)Activity Type
37Free amino group present9.9Anticancer
21Nitrothiophene substituent4.8Antimicrobial
15Dimethyl substitution on pyrrole moiety6.0Cytotoxicity

Eigenschaften

IUPAC Name

(3S,4S)-3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQXRCJXIVODC-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)[C@@H]4[C@H](C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905854-03-7
Record name Tivantinib, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905854037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVANTINIB, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9UU0ESM69
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 2
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 3
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 4
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 5
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-
Reactant of Route 6
2,5-Pyrrolidinedione, 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-, (3S,4S)-

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.